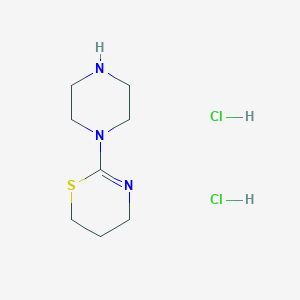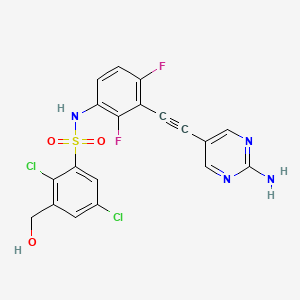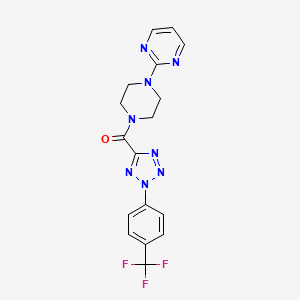
3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a chlorobenzyl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the pyrazole intermediate.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions such as the Kolbe-Schmitt reaction or by using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or receptor binding.
類似化合物との比較
Similar Compounds
- 3-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
- 3-amino-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylic acid
- 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the chlorobenzyl group, which can impart specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
特性
IUPAC Name |
3-amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-8-3-1-7(2-4-8)5-15-6-9(11(16)17)10(13)14-15/h1-4,6H,5H2,(H2,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBQYUROCMLKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-Hydroxypropylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2653041.png)
![Ethyl 2-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2653043.png)
![N-(4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2653045.png)

![N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2653048.png)

![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2653050.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2653053.png)
![(Z)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2653055.png)
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2653056.png)
![1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2653057.png)
![methyl (4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2653061.png)

